molecular formula C10H10ClN3O2 B1427916 5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine CAS No. 1247659-74-0

5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine

Cat. No. B1427916
M. Wt: 239.66 g/mol
InChI Key: DMEBAUPNLYOXKK-UHFFFAOYSA-N
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Description

“5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine” is a chemical compound with the molecular formula C10H10ClN3O2 . It has a molecular weight of 239.66 .


Molecular Structure Analysis

The molecular structure of “5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine” consists of a 1,3,4-oxadiazol ring attached to a 3-chlorophenoxyethyl group . The InChI code for this compound is 1S/C10H10ClN3O2 .

Scientific Research Applications

Therapeutic Potency of 1,3,4-Oxadiazole Derivatives

The structural uniqueness of the 1,3,4-oxadiazole ring, which is present in compounds like 5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine, plays a pivotal role in their interaction with various biological systems. The ability of these derivatives to bind with different enzymes and receptors through multiple weak interactions enables them to exhibit a wide range of bioactivities. This characteristic has made 1,3,4-oxadiazole derivatives subjects of intense research, especially in the development of new therapeutic agents for various diseases. Their application spans across anticancer, antifungal, antibacterial, and anti-inflammatory treatments, among others, highlighting their significant contribution to medicinal chemistry (Verma et al., 2019).

Synthesis and Biological Roles

The synthetic methodologies for crafting 1,3,4-oxadiazole derivatives, including the compound of interest, have evolved over the years, making the process more efficient and tailored towards specific biological applications. These compounds have been recognized for their potential in treating a myriad of diseases, which is underpinned by the continuous innovation in their synthesis. The exploration of new therapeutic species based on the 1,3,4-oxadiazole core has been a significant area of research, offering promising prospects for future medicinal applications (Nayak & Poojary, 2019).

properties

IUPAC Name

5-[1-(3-chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-6(9-13-14-10(12)16-9)15-8-4-2-3-7(11)5-8/h2-6H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEBAUPNLYOXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(O1)N)OC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine

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